molecular formula C11H14OS B2703618 1-[2-(Ethylsulfanyl)phenyl]propan-2-one CAS No. 2126161-27-9

1-[2-(Ethylsulfanyl)phenyl]propan-2-one

Cat. No.: B2703618
CAS No.: 2126161-27-9
M. Wt: 194.29
InChI Key: XEJQOTSCNOPKSV-UHFFFAOYSA-N
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Description

1-[2-(Ethylsulfanyl)phenyl]propan-2-one is an organic compound with the molecular formula C11H14OS. It is also known by its IUPAC name, 1-(2-(ethylthio)phenyl)propan-2-one. This compound is characterized by the presence of an ethylsulfanyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is a versatile small molecule scaffold used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Ethylsulfanyl)phenyl]propan-2-one typically involves the reaction of 2-bromo-1-(ethylthio)benzene with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a nucleophilic substitution mechanism.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Ethylsulfanyl)phenyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Potassium carbonate, acetone, reflux conditions.

Major Products Formed

Scientific Research Applications

1-[2-(Ethylsulfanyl)phenyl]propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Ethylsulfanyl)phenyl]propan-2-one involves its interaction with various molecular targets and pathways. The ethylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

1-[2-(Ethylsulfanyl)phenyl]propan-2-one can be compared with other similar compounds, such as:

    1-[2-(Methylsulfanyl)phenyl]propan-2-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    1-[2-(Phenylsulfanyl)phenyl]propan-2-one: Contains a phenylsulfanyl group, leading to different chemical and biological properties.

    1-[2-(Isopropylsulfanyl)phenyl]propan-2-one: Features an isopropylsulfanyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific ethylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(2-ethylsulfanylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJQOTSCNOPKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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